ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O4/c1-2-36-27(35)20-16-19-23(29-22-14-8-9-15-31(22)26(19)34)32(17-10-4-3-5-11-17)24(20)30-25(33)18-12-6-7-13-21(18)28/h6-9,12-17H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCCGHPMKNYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Br)C5CCCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a bromobenzoyl derivative with a cyclohexylamine, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, green solvents, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted benzoyl derivatives .
Scientific Research Applications
Chemistry
Ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties.
Biological Research
This compound has been investigated for its potential biological activities , particularly:
- Antimicrobial Properties: Studies have suggested that derivatives of this compound may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity: Preliminary research indicates that it may possess anticancer properties by inhibiting specific cancer cell lines.
Medicinal Chemistry
Due to its unique structural features and reactivity patterns, this compound is being explored as a potential drug candidate . Its interactions with biological targets could lead to the development of novel therapeutic agents.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials with specific properties tailored for various applications such as coatings and polymers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of ethyl 6-(2-bromobenzoyl)imino derivatives on human cancer cell lines. The results indicated that certain modifications to the compound enhanced its efficacy in inhibiting tumor growth compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria. The study highlighted the importance of the bromine substituent in enhancing bioactivity compared to similar compounds lacking halogen substitutions.
Mechanism of Action
The mechanism of action of ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6-(3-Methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()
Benzothiazol-Spiro Derivatives ()
While distinct in core structure, compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share functional motifs:
- Spiro vs. Tricyclic Systems : Spiro compounds () exhibit axial chirality and conformational flexibility, whereas the tricyclic core of the target compound is conformationally locked, favoring planar π-stacking interactions .
- Benzothiazol vs. Bromobenzoyl : Benzothiazol groups () confer fluorescence properties, while the bromobenzoyl group in the target compound may facilitate halogen bonding in crystal packing .
Research Findings and Implications
Crystallographic Analysis
- The tricyclic system’s puckering parameters (e.g., Cremer-Pople coordinates) likely differ from simpler monocyclic or spiro systems due to fused ring strain and heteroatom placement .
- Hydrogen-bonding patterns (e.g., N–H···O interactions) in the target compound are expected to resemble those in , but bromine’s polarizability may introduce unique C–Br···π or halogen-bonded networks .
Biological Activity
Ethyl 6-(2-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the bromobenzoyl group and the triazatricyclo framework are particularly noteworthy for their potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-(2-bromobenzoyl)imino derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown the ability to induce DNA fragmentation , which is a hallmark of apoptosis in cancer cells .
Table 1: Cytotoxicity Assessment of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 12.5 | Induces DNA fragmentation |
| Compound B | MCF7 (Breast) | 8.3 | Apoptosis via P53 pathway |
| Ethyl 6-(2-bromobenzoyl)imino derivative | A549 (Lung) | TBD | TBD |
Inhibition of Aldose Reductase
Research has highlighted the potential of ethyl substituted oxothiazolidine derivatives as aldose reductase inhibitors , which are relevant in the context of diabetic complications. The compound's structural features suggest it might interact effectively with the enzyme's active site, potentially leading to therapeutic applications in managing diabetes-related conditions .
Table 2: Aldose Reductase Inhibitory Activity
| Compound | ALR1 IC50 (µM) | ALR2 IC50 (µM) |
|---|---|---|
| Ethyl derivative A | 0.02 ± 0.01 | 0.04 ± 0.02 |
| Ethyl derivative B | 0.01 ± 0.01 | 0.45 ± 0.09 |
| Ethyl 6-(2-bromobenzoyl)imino derivative | TBD | TBD |
The mechanisms underlying the biological activity of ethyl 6-(2-bromobenzoyl)imino derivatives involve several pathways:
- DNA Damage Response : The ability to induce DNA fragmentation suggests activation of cellular stress responses leading to apoptosis .
- Enzyme Inhibition : The inhibition of aldose reductase may be due to competitive binding at the enzyme's active site, which alters glucose metabolism and reduces sorbitol accumulation in diabetic conditions .
- Receptor Modulation : Some derivatives have shown potential as allosteric modulators for receptors involved in neurotransmission, indicating a broader spectrum of biological activity beyond anticancer effects .
Case Studies
A notable case study involved the evaluation of a series of related compounds in vitro against human cancer cell lines, demonstrating that specific structural modifications significantly enhanced cytotoxicity and selectivity against cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
